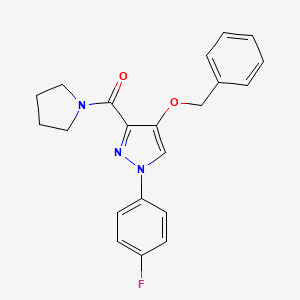

(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone

Description

The compound (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone is a pyrazole-based derivative featuring a benzyloxy substituent at the 4-position of the pyrazole ring, a 4-fluorophenyl group at the 1-position, and a pyrrolidinyl methanone moiety at the 3-position. This structure combines aromatic, heterocyclic, and aliphatic components, which are common in bioactive molecules targeting enzymes or receptors (e.g., kinases, GPCRs) .

Properties

IUPAC Name |

[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2/c22-17-8-10-18(11-9-17)25-14-19(27-15-16-6-2-1-3-7-16)20(23-25)21(26)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANCMNBOLUPVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone" involves multiple steps:

Synthesis of 1-(4-fluorophenyl)-1H-pyrazole: : This intermediate can be prepared by reacting 4-fluorophenylhydrazine with ethyl acetoacetate under reflux conditions.

Formation of the benzyloxy group: : The hydroxyl group of the pyrazole intermediate is converted into the benzyloxy group using benzyl bromide and a suitable base such as sodium hydroxide.

Coupling with pyrrolidin-1-ylmethanone: : The final step involves coupling the benzyloxy-pyrazole with pyrrolidin-1-ylmethanone in the presence of a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Large-scale synthesis in an industrial setting would focus on optimizing yield, purity, and cost-effectiveness. This might involve:

Continuous flow reactions to enhance efficiency and scalability.

Use of automated reactors to ensure precise control over reaction conditions.

Implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo a variety of chemical reactions, such as:

Oxidation: : With reagents like hydrogen peroxide or KMnO₄, leading to oxidized products.

Reduction: : Using reducing agents like LiAlH₄ to produce different reduced forms.

Substitution: : Halogenated derivatives can be synthesized using nucleophilic substitution reactions with reagents like NaF or KOH.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide in acetic acid.

Reduction: : Lithium aluminum hydride in dry ether.

Substitution: : Sodium fluoride in DMF (dimethylformamide).

Major Products

Oxidation: : Oxidized derivatives with modified functional groups.

Reduction: : Reduced compounds with simplified structures.

Substitution: : Halogenated analogs with varied properties.

Scientific Research Applications

"(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone" has several potential scientific research applications:

Chemistry: : Useful as a building block in the synthesis of more complex molecules.

Biology: : Can be studied for its interactions with proteins and enzymes.

Medicine: : Potential to be developed into therapeutic agents due to its bioactive properties.

Industry: : Could be used in the creation of new materials with specific chemical functionalities.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the targets, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole/Pyrazoline Cores

The following compounds share structural motifs with the target molecule:

Key Observations:

- Substituent Effects: The presence of 4-fluorophenyl is consistent across analogs, suggesting its role in enhancing bioactivity and stability. Replacing benzyloxy with halogens (Br, Cl) or smaller groups (e.g., ethanone) alters solubility and target engagement .

- Bioactivity: Urea derivatives (e.g., 3c) exhibit superior anti-inflammatory activity compared to methanone or carbaldehyde analogs, likely due to enhanced hydrogen-bonding with target proteins .

Pharmacological and Physicochemical Comparisons

Anti-inflammatory Activity:

- Compound 3c : IC₅₀ = 0.82 µM (p38α MAPK inhibition), 62% reduction in TNF-α production in vivo .

- Methanone Analogs: No direct activity reported, but pyrrolidinyl methanones are associated with kinase inhibition due to their ability to occupy hydrophobic pockets .

Physicochemical Properties:

- Melting Points : Pyrazole derivatives with bulkier substituents (e.g., 6g in ) show higher melting points (up to 230°C), correlating with crystallinity .

Biological Activity

The compound (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone , with the CAS number 1172443-07-0 , is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound involves several key steps, including the formation of the pyrazole ring and subsequent modifications to introduce the benzyloxy and pyrrolidinyl groups. The general synthetic route includes:

- Formation of Pyrazole : The precursor compounds are reacted to form the pyrazole core.

- Functionalization : The introduction of the benzyloxy group is achieved through nucleophilic substitution.

- Pyrrolidinyl Attachment : The final step involves attaching the pyrrolidinyl moiety via a suitable coupling reaction.

This synthetic pathway has been optimized for yield and purity, with characterization performed using NMR and mass spectrometry techniques .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The results indicate that:

- Cytotoxicity : The compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range across all tested cell lines.

- Mechanism of Action : It was found to inhibit tubulin polymerization, which disrupts microtubule dynamics, a critical process for cancer cell proliferation .

Anti-inflammatory Properties

In addition to its anticancer activity, the compound has shown promising anti-inflammatory effects:

- p38 MAPK Inhibition : A study reported that derivatives of this compound inhibited p38 MAPK activity, a key player in inflammatory responses, with IC50 values comparable to established inhibitors .

- In Vivo Studies : Animal models demonstrated reduced inflammation markers upon treatment with this compound, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Biological Activities

Case Studies

- Breast Cancer Study : A recent publication detailed the effects of this compound on MCF-7 cells, where it was shown to induce apoptosis through the activation of caspase pathways. This study highlights its potential as a lead compound for developing new breast cancer therapies .

- Inflammation Model : In a murine model of arthritis, treatment with the compound resulted in a significant decrease in joint swelling and histological signs of inflammation, supporting its role as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.